molecular formula C18H12FN5 B11460095 6-fluoro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine

6-fluoro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B11460095
M. Wt: 317.3 g/mol
InChI Key: ZIPYZODUPNBDRW-UHFFFAOYSA-N
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Description

6-fluoro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine is a heterocyclic compound that features a quinazoline core substituted with a fluorine atom, a phenyl group, and a pyrimidin-2-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of o-aminobenzamides with appropriate reagents.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Substitution with Phenyl and Pyrimidin-2-yl Groups: The phenyl and pyrimidin-2-yl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate aryl halides and pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Aryl halides, pyrimidine derivatives, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

6-fluoro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Drug Discovery: The compound serves as a lead structure for the development of new therapeutic agents.

    Chemical Biology: It is employed in chemical biology research to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-fluoro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-phenylquinazoline: Lacks the fluorine and pyrimidin-2-yl substitutions.

    6-fluoroquinazoline: Lacks the phenyl and pyrimidin-2-yl substitutions.

    N-(pyrimidin-2-yl)quinazoline: Lacks the fluorine and phenyl substitutions.

Uniqueness

6-fluoro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine is unique due to its specific combination of substituents, which confer distinct biological activities and chemical properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to biological targets, while the phenyl and pyrimidin-2-yl groups contribute to its overall pharmacological profile.

Properties

Molecular Formula

C18H12FN5

Molecular Weight

317.3 g/mol

IUPAC Name

6-fluoro-4-phenyl-N-pyrimidin-2-ylquinazolin-2-amine

InChI

InChI=1S/C18H12FN5/c19-13-7-8-15-14(11-13)16(12-5-2-1-3-6-12)23-18(22-15)24-17-20-9-4-10-21-17/h1-11H,(H,20,21,22,23,24)

InChI Key

ZIPYZODUPNBDRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)F)NC4=NC=CC=N4

Origin of Product

United States

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